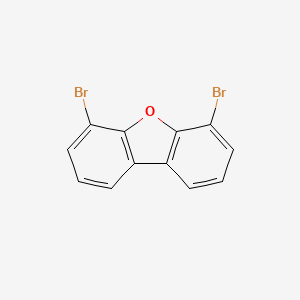

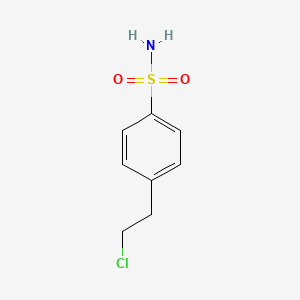

4-(2-氯乙基)苯磺酰胺

货号 B1348609

CAS 编号:

5378-85-8

分子量: 219.69 g/mol

InChI 键: WKYSWWZJELJZLO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

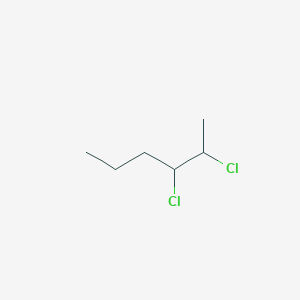

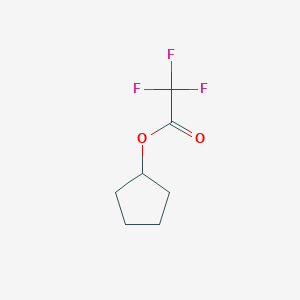

4-(2-Chloroethyl)benzenesulfonamide is a chemical compound with the CAS Number: 5378-85-8 . It has a molecular weight of 219.69 .

Molecular Structure Analysis

The molecular formula of 4-(2-Chloroethyl)benzenesulfonamide is C8H10ClNO2S . The InChI code is 1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) .科学研究应用

Anticancer Agent Development

- Application Summary : CEBS derivatives have been studied for their potential as anticancer agents, particularly through the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors .

- Methods of Application : Synthesis of new aryl thiazolone–benzenesulfonamide derivatives, followed by evaluation of their anti-proliferative activity against cancer cell lines such as MDA-MB-231 and MCF-7 .

- Results : Compounds showed significant inhibitory effects at concentrations ranging from 1.52–6.31 μM, with selectivity against breast cancer cell lines ranging from 5.5 to 17.5 times. Enzyme inhibition against CA IX with IC50 values of 10.93–25.06 nM was also observed .

Antimicrobial Applications

- Application Summary : The inhibition of carbonic anhydrases in bacteria by CEBS derivatives can interfere with bacterial growth, presenting a potential antimicrobial application .

- Methods of Application : Testing the inhibitory effects of sulfonamide derivatives on bacterial carbonic anhydrases .

- Results : The study suggested that the inhibition of one or more carbonic anhydrases present in bacteria could interfere with their growth .

Enzyme Inhibition Studies

- Application Summary : CEBS is used in the study of enzyme inhibition, particularly carbonic anhydrases, which are involved in various physiological processes .

- Methods of Application : Assays to determine the inhibitory concentration (IC50) of CEBS derivatives against specific enzymes .

- Results : Certain derivatives showed remarkable selectivity for CA IX over CA II, with IC50 values indicating strong inhibitory potential .

Apoptosis Induction in Cancer Cells

- Application Summary : Some CEBS derivatives can induce apoptosis in cancer cells, which is a desired effect in cancer treatment .

- Methods of Application : Treating cancer cell lines with CEBS derivatives and measuring apoptosis markers .

- Results : One derivative increased the annexin V-FITC percent by 22-fold compared to control, indicating apoptosis induction .

Cellular Uptake Studies

- Application Summary : Understanding the cellular uptake of CEBS derivatives is crucial for evaluating their potential as therapeutic agents .

- Methods of Application : Using HPLC methods to track the uptake of active compounds in cancer cell lines .

- Results : The study provided insights into the cellular uptake rates of the active compounds, which is important for their pharmacological profile .

Gene Expression Impact

- Application Summary : CEBS derivatives can affect gene expression related to cell proliferation and tumor hypoxia .

- Methods of Application : Analyzing changes in gene expression after treatment with CEBS derivatives .

- Results : The study indicated that selective inhibition of CA IX can influence gene expression in solid tumors .

Synthesis of Aryl Thiazolone–Benzenesulfonamide Derivatives

- Application Summary : The compound is used in the synthesis of aryl thiazolone–benzenesulfonamide derivatives, which have shown potential as anticancer and antimicrobial agents .

- Methods of Application : Intramolecular cyclization rearrangement reactions are employed to create the derivatives .

- Results : The synthesized compounds have been evaluated for their anti-proliferative activity against cancer cell lines and showed significant inhibitory effects .

pH Modification in Tumor Cells

- Application Summary : CEBS derivatives can modify the pH within tumor cells by inhibiting carbonic anhydrase IX, affecting cell proliferation and tumor hypoxia .

- Methods of Application : Gene expression analysis to study the effects of CA IX inhibition on tumor cell metabolism .

- Results : Selective inhibition of CA IX has been linked to changes in gene expression that control cell proliferation and response to hypoxia .

Development of Antiproliferative Agents

- Application Summary : Research into CEBS derivatives for the development of novel antiproliferative agents targeting overexpressed genes in solid tumors .

- Methods of Application : Evaluating the antiproliferative activity of new compounds against various cancer cell lines .

- Results : Some derivatives have shown high selectivity and significant inhibitory effects against breast cancer cell lines .

Analyzing Cellular Uptake in Cancer Cells

- Application Summary : Studies on how cancer cells take up CEBS derivatives to assess their therapeutic potential .

- Methods of Application : High-Performance Liquid Chromatography (HPLC) methods are used to track the uptake of compounds in cell lines .

- Results : Insights into the rates of cellular uptake, which are crucial for understanding the pharmacological profile of these compounds .

Inhibition of Bacterial Carbonic Anhydrases

- Application Summary : CEBS derivatives have been reported to interfere with bacterial growth by inhibiting carbonic anhydrases present in bacteria .

- Methods of Application : Testing the inhibitory effects of sulfonamide derivatives on bacterial carbonic anhydrases .

- Results : The inhibition of bacterial carbonic anhydrases could potentially serve as a new approach to antimicrobial therapy .

Mechanistic Study of Benzenesulfonamide Derivatives

- Application Summary : Understanding the mechanism of action of benzenesulfonamide derivatives as anticancer and antimicrobial agents .

- Methods of Application : Detailed mechanistic studies involving the inhibition of carbonic anhydrase IX .

- Results : The studies provide insights into the molecular interactions and inhibition processes that make these derivatives effective against cancer and microbial growth .

Development of Sulfonimidate Intermediates

- Application Summary : CEBS can be utilized in the synthesis of sulfonimidates, which are intermediates for various organosulfur compounds .

- Methods of Application : Synthesis from sulfur (II), sulfur (IV), and sulfur (VI) reagents .

- Results : Sulfonimidates serve as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Indole-Based Carbonic Anhydrase Inhibitors

- Application Summary : CEBS derivatives have been studied for their role as indole-based carbonic anhydrase inhibitors, which have shown promising activity and selectivity .

- Methods of Application : Synthesis of 2-oxindole benzenesulfonamide conjugates and evaluation of their inhibitory activity .

- Results : Many compounds exhibited promising activity and selectivity toward carbonic anhydrase isoforms compared to standard inhibitors .

属性

IUPAC Name |

4-(2-chloroethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYSWWZJELJZLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350308 |

Source

|

| Record name | 4-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloroethyl)benzenesulfonamide | |

CAS RN |

5378-85-8 |

Source

|

| Record name | 4-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

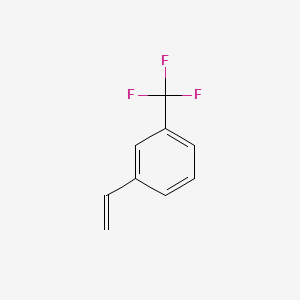

3-(Trifluoromethyl)styrene

402-24-4

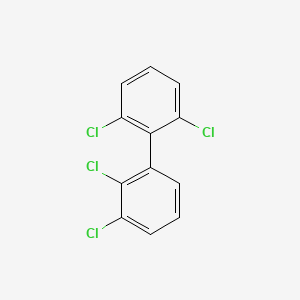

2,2',3,6'-Tetrachlorobiphenyl

41464-47-5

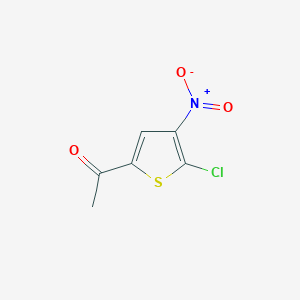

1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one

42456-75-7

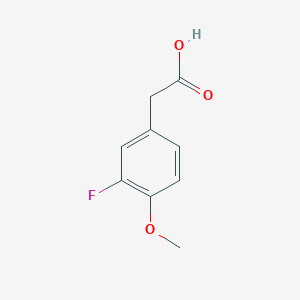

3-Fluoro-4-methoxyphenylacetic acid

452-14-2